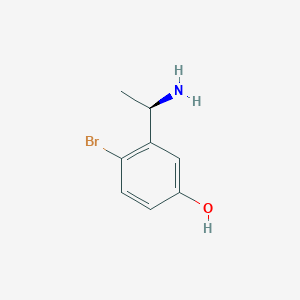
(R)-3-(1-Aminoethyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminoethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. It features a bromine atom attached to a phenol ring, with an aminoethyl group in the para position relative to the hydroxyl group. This compound’s unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of the aminoethyl group. One common method includes the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination. The aminoethyl group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-3-(1-Aminoethyl)-4-bromophenol may involve large-scale bromination and reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(1-Aminoethyl)-4-bromophenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-4-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)phenol
- ®-3-(1-Aminoethyl)-4-fluorophenol
- ®-(1-Aminoethyl)phosphonic acid
Uniqueness
®-3-(1-Aminoethyl)-4-bromophenol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
FZOWJJBGZSCQQW-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)O)Br)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)

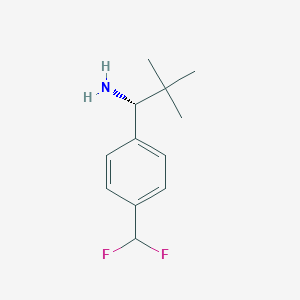
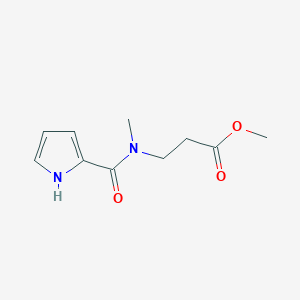
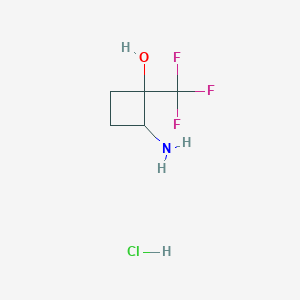
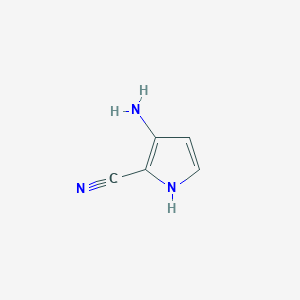
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
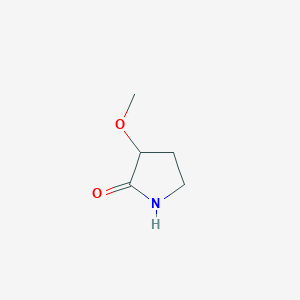
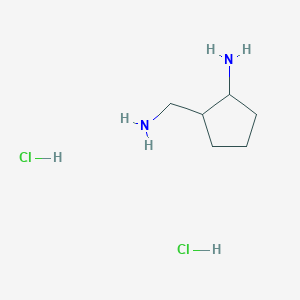
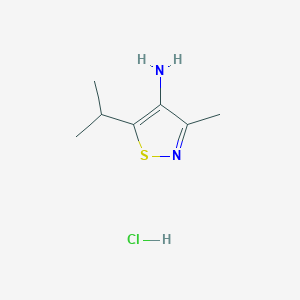
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
